molecular formula C19H24N2O2S B2880884 N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide CAS No. 690641-60-2

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide

Cat. No.: B2880884
CAS No.: 690641-60-2
M. Wt: 344.47
InChI Key: KAQCQBSUUSBGRM-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups, a pyrrolidin-1-ylmethyl moiety, and a 4-methoxybenzamide side chain. The pyrrolidine group may enhance solubility or modulate binding affinity through its basic nitrogen, while the methoxy group on the benzamide could influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-13-14(2)24-19(17(13)12-21-10-4-5-11-21)20-18(22)15-6-8-16(23-3)9-7-15/h6-9H,4-5,10-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQCQBSUUSBGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with a halogenated thiophene intermediate.

    Attachment of the Methoxybenzamide Group: The final step involves coupling the thiophene-pyrrolidine intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways, especially those involving thiophene or pyrrolidine derivatives.

Mechanism of Action

The exact mechanism of action for N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could facilitate binding to hydrophobic pockets, while the pyrrolidine moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s thiophene core distinguishes it from benzodioxine-based () or triazole-based derivatives (). For instance:

  • 1,2,4-Triazole derivatives () exhibit tautomerism (thione ↔ thiol), a feature absent in the target compound due to its stable amide group. The absence of a C=O stretch in triazole tautomers (IR: 1663–1682 cm⁻¹ missing) contrasts with the persistent C=O absorption expected in the benzamide group of the target compound.

Substituent Effects

  • Similar amines in other compounds (e.g., piperidine in ’s nucleotide analogue) enhance bioavailability or target interactions.
  • Methoxybenzamide : The electron-donating methoxy group may stabilize the benzamide’s aromatic ring, contrasting with electron-withdrawing sulfonyl groups in ’s triazoles (e.g., 4-(4-X-phenylsulfonyl)phenyl), which could alter reactivity or binding modes.

Data Table: Key Features of Comparable Compounds

Compound Class Core Structure Key Substituents IR Signatures (cm⁻¹) Synthesis Method
Target Compound Thiophene 4-Methoxybenzamide, Pyrrolidinylmethyl C=O (~1680), C-S (~1250) Multi-step alkylation/amide coupling
1,2,4-Triazoles Triazole Sulfonylphenyl, Difluorophenyl C=S (1247–1255), NH (3278–3414) Hydrazide + isothiocyanate
Benzodioxine-thiadiazoles Benzodioxine Thiadiazole, Hydrazinecarbothioamide C=S (~1250), NH (~3150–3319) Thiosemicarbazide condensation
Nucleotide Analogues Tetrahydrofuran Phosphoramidite, Terpenylthio P=O (~1250), S-H (~2550) Solid-phase synthesis

Research Findings and Implications

  • Crystallography : Tools like SHELX and Mercury enable structural comparisons. For example, the thiophene’s sulfur atom may engage in weaker S···π interactions compared to sulfonyl groups in triazoles, affecting packing motifs.
  • Pyrrolidine derivatives often exhibit enhanced blood-brain barrier penetration, relevant in CNS-targeted therapies.
  • Stability : The absence of tautomerism (unlike ’s triazoles) implies greater conformational stability, which could simplify formulation.

Biological Activity

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring
  • A pyrrolidine moiety
  • A methoxy-substituted benzamide group

The chemical formula is C18H24N2O2SC_{18}H_{24}N_{2}O_{2}S, which contributes to its reactivity and interaction with biological systems.

Potential Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties . Compounds with similar structures have been shown to modulate key proteins involved in inflammatory pathways, suggesting that this compound may inhibit melanin production and reduce tumor cell proliferation.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets. The presence of the pyrrolidine ring enhances binding affinity to specific receptors or enzymes, while the thiophene and benzamide moieties contribute to the overall stability and specificity of the compound.

The mechanism of action involves the modulation of cellular pathways related to inflammation and proliferation. The compound's structure allows it to potentially inhibit certain enzymes or receptors involved in these processes. For instance, compounds structurally related to this one have been noted for their ability to affect melanin production through interaction with TRP-2, a target for melanin inhibition.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps may include:

  • Formation of the thiophene ring.
  • Introduction of the pyrrolidine moiety.
  • Substitution with the methoxy group on the benzamide.

This synthetic route is critical for optimizing yield and purity while minimizing environmental impact during production.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Study 1 Investigated anti-inflammatory effects; showed modulation of key proteins involved in inflammatory pathways.
Study 2 Evaluated interaction with TRP-2; indicated potential for melanin production inhibition.
Study 3 Assessed cytotoxicity against various tumor cell lines; demonstrated reduced cell proliferation in treated cells.

These findings underscore the compound's potential therapeutic applications in treating inflammatory conditions and certain cancers.

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